![molecular formula C15H13N3OS B4740843 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide (AMPTP) is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. AMPTP is a heterocyclic compound that contains a thienopyridine ring system and an amide functional group.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA repair and replication. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In the brain, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to modulate the activity of dopamine and glutamate receptors, which are involved in drug addiction and depression.
Biochemical and Physiological Effects:
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide induces DNA damage and inhibits cell growth. In the brain, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide modulates the activity of dopamine and glutamate receptors, which are involved in drug addiction and depression. In the immune system, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide inhibits the activation of T cells, which play a role in the immune response.
Advantages and Limitations for Lab Experiments
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various fields. However, there are also limitations to its use, including its low yield and limited availability.
Future Directions
There are several future directions for research on 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods to increase the yield of the reaction. Another area of focus is the identification of additional therapeutic applications for 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide, particularly in the fields of cancer research and neuroscience. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide and its biochemical and physiological effects.
Scientific Research Applications
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting the DNA damage response pathway. In neuroscience, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential as a treatment for drug addiction and depression. In immunology, 3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has been shown to modulate the immune response by inhibiting the activation of T cells.
properties
IUPAC Name |
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18(10-6-3-2-4-7-10)15(19)13-12(16)11-8-5-9-17-14(11)20-13/h2-9H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTELEYRRZCJOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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